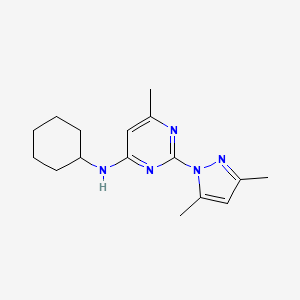
CyPPA
Übersicht
Beschreibung
CyPPA is a positive modulator of hSK3 and hSK2, with EC50 values of 14 μM and 5.6 μM, respectively . It is inactive on both hSK1 and hIK channels .
Synthesis Analysis
The chemical name for CyPPA is N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine .Molecular Structure Analysis
CyPPA interacts with residues in both SK2 and calmodulin . The interacting residues in the binding site are mostly hydrophobic residues .Chemical Reactions Analysis
CyPPA is an activator of small conductance Ca2±activated K+ channels that displays selectivity for KCa2.2 (SK2) and KCa2.3 (SK3) channels .Physical And Chemical Properties Analysis
CyPPA has a molecular weight of 285.39 and a molecular formula of C16H23N5 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Modulation of Dopaminergic Neurons
CyPPA, a positive SK3/SK2 modulator, has been shown to reduce the activity of dopaminergic neurons . This modulation can inhibit dopamine release and counteract hyperdopaminergic behaviors induced by methylphenidate . This application is particularly relevant in the context of psychiatric and neurological diseases, including schizophrenia and attention deficit hyperactivity disorder .
Influence on Discharge Pattern of Neurons
CyPPA can directly modulate the dopamine system by influencing the discharge pattern of autonomously firing neurons . This is a potential therapeutic strategy that has yet to be exploited for the treatment of dopamine-related disorders .
Modulation of Small Conductance Ca2±activated K+ Channels
CyPPA is a subtype-selective positive modulator of small conductance Ca2±activated K+ channels (SK channels), particularly the SK3 subtype . Agents modifying SK channel activity could potentially affect dopamine signaling and dopamine-related behaviors .
Decrease in Spontaneous Firing Rate
CyPPA has been shown to decrease the spontaneous firing rate of neurons . This effect is achieved through the modulation of SK channels .
Increase in Duration of Afterhyperpolarization
CyPPA can increase the duration of the apamin-sensitive afterhyperpolarization in neurons . This activity-dependent inhibition of current-evoked action potentials could have significant implications for neuronal signaling .
Repression of Dopamine Release
CyPPA can repress dopamine release in a concentration-dependent manner . This effect is similar to that of the D2 receptor agonist quinpirole .
Wirkmechanismus
Target of Action
CyPPA, or cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, is a positive modulator of small conductance calcium-activated potassium (SK) channels . It displays selectivity for SK3 and SK2 channels, with EC50 values of 14 μM and 5.6 μM respectively . SK channels, particularly the SK3 subtype, play crucial roles in the physiology of dopaminergic neurons .
Mode of Action
CyPPA interacts with its targets, the SK channels, by increasing their sensitivity to calcium . This interaction results in a decrease in the spontaneous firing rate of neurons, an increase in the duration of the apamin-sensitive afterhyperpolarization, and an activity-dependent inhibition of current-evoked action potentials . This modulation of SK channel activity can potentially affect dopamine signaling and dopamine-related behaviors .
Biochemical Pathways
CyPPA’s modulation of SK channels affects the physiological processes of dopaminergic neurons . By decreasing the spontaneous firing rate and increasing the duration of the apamin-sensitive afterhyperpolarization, CyPPA reduces the activity of these neurons . This leads to a decrease in dopamine release and counteracts hyperdopaminergic behaviors .
Pharmacokinetics
It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy .
Result of Action
CyPPA’s action on SK channels has profound effects at the molecular and cellular levels. It decreases the spontaneous firing rate of neurons, increases the duration of the apamin-sensitive afterhyperpolarization, and causes an activity-dependent inhibition of current-evoked action potentials . These changes result in a decrease in dopamine release and counteract hyperdopaminergic behaviors .
Action Environment
It is known that various factors, including genetic and environmental ones, can influence the activity of related enzymes .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMRPYUFJNFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358676 | |
| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CyPPA | |
CAS RN |
73029-73-9 | |
| Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CyPPA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





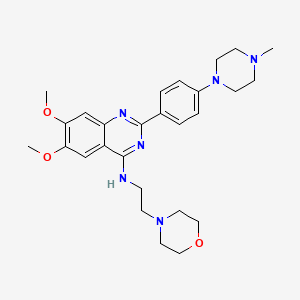
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B1669585.png)

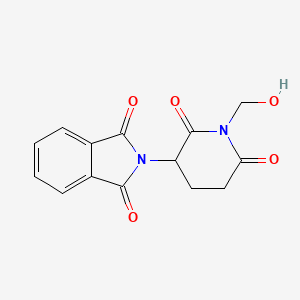
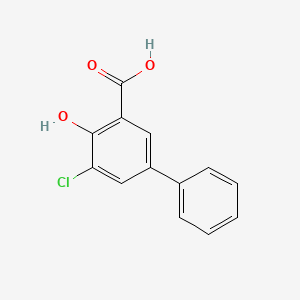
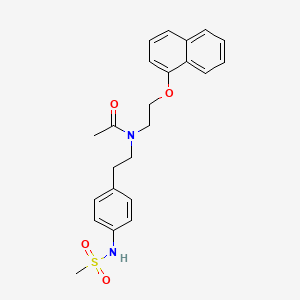
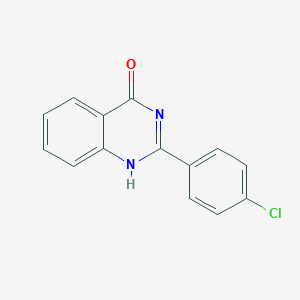


![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)

